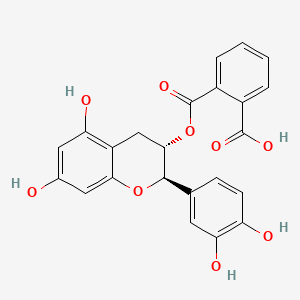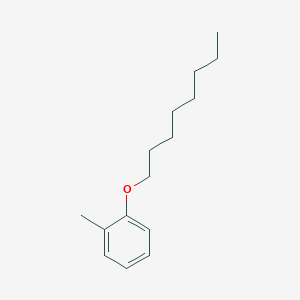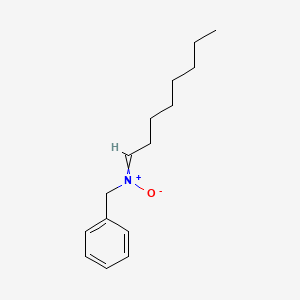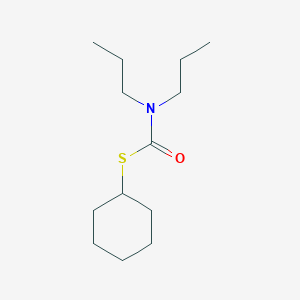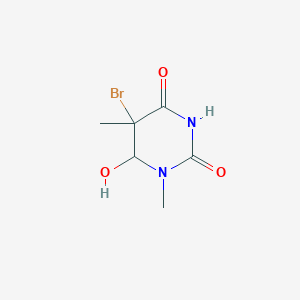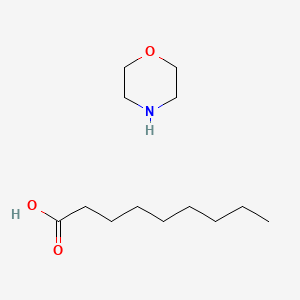
N,N,3-Trimethylbutanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,3-Trimethylbutanethioamide is an organic compound belonging to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This substitution significantly alters the chemical properties of the compound, making it an interesting subject for various scientific studies and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethylbutanethioamide typically involves the reaction of a suitable amine with a thioamide precursor. One common method is the reaction of N,N-dimethylbutanamide with Lawesson’s reagent, which facilitates the substitution of the oxygen atom with a sulfur atom under mild conditions . Another method involves the use of phosphorus pentasulfide (P2S5) as a sulfuration agent, which also effectively converts amides to thioamides .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,3-Trimethylbutanethioamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines
Substitution: Various thioamide derivatives
Applications De Recherche Scientifique
N,N,3-Trimethylbutanethioamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N,3-Trimethylbutanethioamide involves its interaction with biological molecules through hydrogen bonding and nucleophilic attack. The sulfur atom in the thioamide group can form strong hydrogen bonds, which can influence the folding and stability of proteins . Additionally, the compound can act as a nucleophile, participating in various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylbutanamide: Similar structure but with an oxygen atom instead of sulfur.
N,N-Diethylbutanethioamide: Similar structure but with ethyl groups instead of methyl groups.
N,N,3-Trimethylbutanamide: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
N,N,3-Trimethylbutanethioamide is unique due to the presence of the sulfur atom in the thioamide group, which imparts distinct chemical properties such as increased nucleophilicity and altered hydrogen bonding capabilities . These properties make it a valuable compound for various applications in chemistry, biology, and medicine.
Propriétés
Numéro CAS |
67797-33-5 |
|---|---|
Formule moléculaire |
C7H15NS |
Poids moléculaire |
145.27 g/mol |
Nom IUPAC |
N,N,3-trimethylbutanethioamide |
InChI |
InChI=1S/C7H15NS/c1-6(2)5-7(9)8(3)4/h6H,5H2,1-4H3 |
Clé InChI |
XVTKRNXRTWNCGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


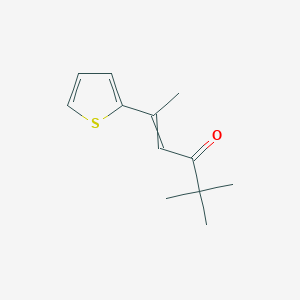
![1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol](/img/structure/B14465269.png)
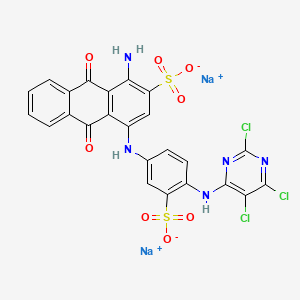
![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)
![Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B14465310.png)
![2-[1-(2,4-Dinitrophenyl)ethyl]pyridine](/img/structure/B14465318.png)
![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)

